molecular formula C7H13F2NO2 B8370146 Ethyl 3-(2,2-difluoroethylamino)propanoate

Ethyl 3-(2,2-difluoroethylamino)propanoate

Cat. No. B8370146
M. Wt: 181.18 g/mol
InChI Key: SJNOXRRWZOUPEY-UHFFFAOYSA-N
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Patent
US09376398B2

Procedure details

2,2-difluoroethylamine (0.50 g) was added to a suspension of ethyl 3-bromopropanoate (1.1 g), potassium iodide (0.10 g) in diisopropylethylamine (1.2 mL) and the mixture was stirred at 100° C. for 3.5 h. The mixture was cooled to RT and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the sub-title compound (0.69 g) as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 5.81 (1H, tt), 4.13 (2H, q), 2.95 (2H, dt), 2.93 (2H, t), 2.48 (2H, t), 1.24 (3H, t).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3][NH2:4].Br[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[I-].[K+]>C(N(C(C)C)CC)(C)C>[F:1][CH:2]([F:5])[CH2:3][NH:4][CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(CN)F
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCCC(=O)OCC
Name
Quantity
0.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC(CNCCC(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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